Product packaging for Ethyl 1-Thio-D-glucuronide(Cat. No.:CAS No. 755710-39-5)

Ethyl 1-Thio-D-glucuronide

Cat. No.: B1140615
CAS No.: 755710-39-5
M. Wt: 238.26
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Description

Contextualization of Thio-Glucuronides within Conjugative Biotransformation Pathways

Biotransformation is a crucial process by which living organisms metabolize and eliminate foreign compounds (xenobiotics) as well as endogenous substances. This process is broadly divided into Phase I (functionalization) and Phase II (conjugation) reactions. uomus.edu.iq Phase II conjugation reactions involve the attachment of small, polar, and ionizable endogenous molecules to the parent compound or its Phase I metabolite, rendering them more water-soluble and readily excretable. uomus.edu.iq

Glucuronidation, the most common Phase II pathway, involves the enzymatic transfer of glucuronic acid from the activated coenzyme uridine (B1682114) 5'-diphospho-α-D-glucuronic acid (UDPGA) to a substrate. uomus.edu.iqslideshare.net This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). uef.fi The resulting glucuronide conjugates are typically more hydrophilic and are readily eliminated from the body through urine or bile. nih.gov

Glucuronides are classified based on the atom (oxygen, nitrogen, sulfur, or carbon) that forms the glycosidic bond with the glucuronic acid moiety. uomus.edu.iqS-glucuronides , also known as thio-glucuronides, are formed when the substrate contains a thiol (-SH) group. uomus.edu.iquef.fi These S-linked conjugates represent a specific and important class of metabolites in the broader landscape of conjugative biotransformation. While O-glucuronidation is the most prevalent, the formation of thio-glucuronides is a recognized pathway for the metabolism of various thiol-containing compounds. uomus.edu.iqdrughunter.com

Historical Perspectives on the Investigation of Thiol-Containing Glucuronides

The study of glucuronidation dates back several decades, with early research primarily focusing on the more common O- and N-glucuronides. benthamdirect.com The investigation of thiol-containing glucuronides, or S-glucuronides, gained momentum with the increasing recognition of the role of thiol groups in drug metabolism and toxicology. An early example that brought attention to S-glucuronidation was the metabolism of the drug malotilate (B1675935), which was found to form a major biliary metabolite identified as a thio-glucuronide. drughunter.comtandfonline.com This discovery highlighted the importance of this conjugation pathway in the disposition of certain xenobiotics.

Historically, the identification and characterization of glucuronide metabolites, including S-glucuronides, were challenging. However, advancements in analytical techniques, particularly mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have significantly facilitated the structural elucidation of these conjugates. tandfonline.com Over the years, research has expanded to understand the substrate specificity of UGT enzymes towards thiol-containing compounds and the subsequent physiological and toxicological implications of S-glucuronide formation. While initially considered purely a detoxification pathway, it is now understood that glucuronidation can, in some instances, lead to the formation of reactive metabolites. uef.fibenthamdirect.com

Significance of Ethyl 1-Thio-D-glucuronide as a Research Probe and Model Compound

This compound serves as a valuable tool in biochemical and pharmacological research. Its structure, featuring a stable thioether linkage, makes it a suitable model compound for studying various aspects of S-glucuronidation and the biological activities of thio-glucuronides.

One of the key applications of this compound is as a research probe . google.comepo.org Research probes are molecules used to investigate and characterize biological systems, such as enzymes or metabolic pathways. For instance, derivatives of this compound have been synthesized and utilized in the development of enzyme immunoassays for the class-selective detection of phenolic glucuronides. ucanr.edu This demonstrates its utility in creating analytical tools for biomonitoring studies.

Furthermore, as a model compound , this compound and its derivatives are instrumental in studying the substrate specificity and kinetics of enzymes involved in glucuronide metabolism, such as β-glucuronidases. tandfonline.comresearchgate.net These enzymes can cleave glucuronic acid from glucuronides, a process that can have significant biological consequences. The synthesis of simplified analogues of complex natural products, such as glycyrrhizin (B1671929), incorporating the 1-thio-β-D-glucuronic acid moiety, has been a strategy to develop new antiviral compounds. nih.gov This highlights the role of this structural motif in medicinal chemistry research.

Overview of Current Research Trajectories for Thio-Glucuronides

Current research on thio-glucuronides is multifaceted and extends across several scientific disciplines. A significant area of investigation is the synthesis of novel thio-glucuronide derivatives as potential therapeutic agents. For example, research has focused on creating thio-glucuronide analogues of natural products with the aim of enhancing their biological activity, such as antiviral properties. nih.gov

Furthermore, there is growing interest in the interaction of thio-glucuronides with cellular transporters, which play a crucial role in their elimination from the body. acs.orgacs.org Understanding these interactions is vital for predicting drug-drug interactions and inter-individual variability in drug response. The development of advanced analytical methods for the sensitive and specific detection of thio-glucuronides in biological matrices remains a key focus to support these research endeavors. science.gov

Compound Information Table

Compound NameSynonyms
This compoundEthyl 1-thio-β-D-glucopyranosiduronic acid
MalotilateDiisopropyl 1,3-dithiol-2-ylidenemalonate
GlycyrrhizinGlycyrrhizic acid
Uridine 5'-diphospho-α-D-glucuronic acidUDPGA
p-Aminophenyl-1-thio-β-D-glucuronideThioAPG
o-Aminophenyl-β-D-glucuronideo-APG
Phenyl-β-D-glucuronidePG
p-Nitrophenyl-β-D-glucuronidep-NPG
p-Acetamidophenyl-β-D-glucuronidep-AAPG
1-mercapto-2,2-di(isopropoxycarbonyl)-ethenyl 1-thio-β-D-glucosiduronic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₈H₁₄O₆S B1140615 Ethyl 1-Thio-D-glucuronide CAS No. 755710-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4S,5S,6S)-6-ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O6S/c1-2-15-8-5(11)3(9)4(10)6(14-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5-,6?,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFLTPWYCFDKGU-YHRIYALFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@H]([C@H]([C@@H](C(O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676234
Record name Ethyl (5xi)-1-thio-beta-D-lyxo-hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755710-39-5
Record name Ethyl (5xi)-1-thio-beta-D-lyxo-hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modifications

Strategies for the Chemical Synthesis of Ethyl 1-Thio-D-glucuronide

The chemical synthesis of this compound involves a multi-step process that requires careful selection of precursors and precise control over reaction conditions to achieve the desired product with high yield and purity.

Identification of Precursor Compounds and Starting Materials

The synthesis of this compound typically commences with a suitably protected glucuronic acid derivative. A common and commercially available starting material is methyl (2,3,4-tri-O-acetyl-D-glucopyranosyl)uronate bromide. nih.gov This compound serves as a key precursor due to its activated anomeric position, which is amenable to nucleophilic substitution by a thiol-containing reagent.

Another critical precursor is a source of the ethylthio group. Ethanethiol (B150549) is a common reagent for this purpose. The synthesis often proceeds through an intermediate, such as a 1-thioacetyl derivative, which is then deprotected to generate a glucuronyl 1-thiol. nih.govresearchgate.net This thiol can then be alkylated with an ethyl halide to introduce the ethyl group.

Precursor CompoundRole in Synthesis
Methyl (2,3,4-tri-O-acetyl-D-glucopyranosyl)uronate bromideStarting material, activated glucuronic acid donor
Potassium thioacetate (B1230152)Reagent to introduce the thioacetyl group
EthanethiolSource of the ethylthio group
1,2-Dibromoethane (B42909)Alkylating agent to introduce a bromoethyl group for further modification

Elucidation of Reaction Mechanisms and Optimized Conditions

The synthesis of this compound and its analogs involves several key reaction steps. A general synthetic route begins with the reaction of an activated glucuronic acid derivative, such as methyl (2,3,4-tri-O-acetyl-D-glucopyranosyl)uronate bromide, with a thioacetate salt to form a 1-thioacetyl intermediate. nih.gov This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF).

The subsequent step involves the deacetylation of the 1-thioacetyl group to yield a glucuronyl 1-thiol. nih.govresearchgate.net This is often achieved under basic conditions using a reagent like sodium methoxide (B1231860) in methanol (B129727) at low temperatures to prevent side reactions. nih.gov

The introduction of the ethyl group can be accomplished by reacting the glucuronyl 1-thiol with an ethyl halide. In some synthetic strategies for analogs, a bifunctional reagent like 1,2-dibromoethane is used to introduce a bromoethyl group, which can then be further modified. nih.govbeilstein-journals.org This alkylation is typically performed in the presence of a base, such as sodium hydride, in a solvent like DMF. nih.gov

Deprotection of the remaining acetyl groups on the glucuronic acid moiety is the final step to yield this compound. This is often achieved through acid-catalyzed hydrolysis. nih.govbeilstein-journals.org

Optimized Reaction Conditions:

Reaction StepReagentsSolventTemperatureYield
ThioacetylationPotassium thioacetateDMFRoom Temperature82% nih.gov
Deacetylation (thiol formation)Sodium methoxideMethanol-60°C to -45°C89% nih.gov
Alkylation with 1,2-dibromoethane1,2-Dibromoethane, Sodium hydrideDMF-5°C80% nih.gov
N-acetylation of amino analogsAcetic anhydride (B1165640), Triethylamine--96% nih.govbeilstein-journals.org
Deprotection (acid-catalyzed)TFA/anisole--75-89% nih.govbeilstein-journals.org

Techniques for Yield Maximization and Purity Assessment

Maximizing the yield and ensuring the purity of this compound are crucial for its use in research and other applications. The use of protecting groups for the hydroxyl and carboxyl functions of the glucuronic acid is a key strategy to prevent side reactions and improve yields. For instance, the hydroxyl groups are often protected with acetyl groups, and the carboxyl group as a methyl ester. nih.gov

Reaction conditions such as temperature, reaction time, and the choice of solvent and base are carefully optimized for each step. For example, the deacetylation to form the thiol is conducted at very low temperatures to minimize side reactions. nih.gov The exclusion of oxygen is also critical in reactions involving thiols to prevent their oxidation to disulfides. nih.gov

Purification of the final product and intermediates is typically achieved using chromatographic techniques. Column chromatography on silica (B1680970) gel is a standard method for separating the desired compound from byproducts and unreacted starting materials. acs.org High-performance liquid chromatography (HPLC) can be employed for final purification and to assess the purity of the product.

The structural characterization and purity assessment of this compound and its intermediates are performed using various spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure and stereochemistry of the molecule. Mass spectrometry (MS) provides information on the molecular weight of the compound, confirming its identity.

Synthesis of Analogs and Stereoisomers of this compound

The synthesis of analogs and stereoisomers of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Preparation of Chemically Modified Thio-Glucuronide Structures

The synthesis of chemically modified thio-glucuronide structures often involves the introduction of different functional groups on the aglycone (the non-sugar part) or the glucuronic acid moiety. For example, spacer-linked 1-thio-β-D-glucuronide analogues of glycyrrhizin (B1671929) have been prepared by alkylating derivatives of glycyrrhetinic acid with a 2-iodoethyl 1-thio-β-D-glucopyranosiduronate derivative. nih.govbeilstein-journals.org This approach allows for the creation of molecules with varying spacer lengths and functionalities.

The synthesis of these analogs often follows a similar pathway to that of this compound, starting from a protected glucuronic acid derivative. The key difference lies in the alkylating agent used to react with the glucuronyl 1-thiol intermediate. For instance, instead of an ethyl halide, a molecule containing a reactive group for further modification can be used. nih.govbeilstein-journals.org

Stereochemical Considerations in Thio-Glucuronide Synthesis

The stereochemistry of the glycosidic bond is a critical aspect of thio-glucuronide synthesis. In biological systems, glucuronides typically exist as the β-anomer. wikipedia.org Therefore, synthetic methods are designed to selectively produce the β-isomer.

The stereochemical outcome of the glycosylation reaction is influenced by several factors, including the nature of the protecting groups on the sugar ring and the reaction conditions. The use of a participating group, such as an acetyl group at the C-2 position of the glucuronic acid, can direct the formation of the β-glycosidic bond through neighboring group participation. acs.org

Enzymatic methods, using UDP-glucuronosyltransferases (UGTs), inherently produce the β-D-glucuronide with high stereoselectivity. However, chemical synthesis provides a more versatile approach for creating a wider range of analogs. In chemical synthesis, careful control of the reaction conditions and the use of appropriate chiral auxiliaries or catalysts are necessary to achieve the desired stereoselectivity. The anomeric configuration of the final product is typically confirmed by NMR spectroscopy, where the coupling constant of the anomeric proton (H-1) is indicative of its axial or equatorial orientation. jst.go.jpacs.org

Derivatization Techniques for Structural Probing and Functionalization

The chemical structure of this compound offers multiple reactive sites that are amenable to derivatization. These include the anomeric sulfur atom, the three hydroxyl groups on the glucuronic acid ring, and the C6 carboxyl group. Chemical modifications at these positions are generally performed for two principal reasons: to facilitate structural analysis and characterization (structural probing) or to synthesize novel analogues and conjugates with altered properties or specific functionalities (functionalization).

Structural Probing

Derivatization is a common strategy in analytical chemistry to enhance the detectability and separation of analytes, particularly for techniques like gas chromatography (GC) and mass spectrometry (MS). nih.govspectroscopyonline.com For a polar, non-volatile molecule like this compound, derivatization is often essential for GC-based analysis. researchgate.net The primary goals are to increase volatility, improve thermal stability, and enhance ionization efficiency for MS detection. spectroscopyonline.com

Key derivatization approaches applicable to the functional groups of this compound include:

Silylation: The hydroxyl groups and the carboxylic acid group can be converted into their corresponding trimethylsilyl (B98337) (TMS) ethers and ester, respectively. Reagents such as N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to replace active hydrogens, thereby reducing polarity and increasing volatility for GC-MS analysis. nih.gov

Acylation/Esterification: Acetylation of the hydroxyl groups using reagents like acetic anhydride and esterification of the carboxylic acid can also serve to decrease polarity. researchgate.net For enhancing detection in liquid chromatography-mass spectrometry (LC-MS), the carboxylic acid can be coupled with specific reagents. EDC-mediated coupling, for instance, can attach amine-containing tags that improve chromatographic retention and ionization efficiency. nih.gov

Ionization Enhancement for LC-MS: To improve sensitivity in LC-ESI-MS, derivatizing agents that introduce a permanently charged or easily ionizable group are employed. ddtjournal.comnih.gov For example, reagents targeting the carboxylic acid moiety can introduce a quaternary phosphonium (B103445) or ammonium (B1175870) group, ensuring the derivative is readily detected in positive ion mode. nih.gov

The following table summarizes common derivatization techniques used for the structural analysis of molecules with similar functional groups.

TechniqueTarget Functional Group(s)Typical Reagent(s)Primary Analytical Purpose
Silylation-OH, -COOHBSTFA, MSTFAIncrease volatility and thermal stability for GC-MS. nih.gov
Acetylation-OHAcetic AnhydrideDecrease polarity for GC-MS. researchgate.net
Esterification-COOHDiazomethane, Alkyl HalidesDecrease polarity and improve peak shape in GC.
Amide Coupling-COOHEDC with an amine-containing tag (e.g., 4-bromo-N-methylbenzylamine)Enhance ionization and improve retention for LC-MS. nih.gov

Functionalization for Synthesis

Functionalization of this compound involves targeted chemical modifications to use it as a scaffold or building block for more complex molecules. These reactions are fundamental to creating analogues with novel biological activities or for conjugation to other molecules like proteins, lipids, or therapeutic agents.

Functionalization at the Anomeric Thiol: The thiol group is a highly versatile handle for functionalization. A common synthetic strategy involves the S-alkylation of a 1-thiol glucuronide intermediate. For example, a protected glucuronyl 1-thiol can be reacted with 1,2-dibromoethane in the presence of a base like sodium hydride to yield a 2-bromoethyl 1-thioglycoside derivative. beilstein-journals.org This derivative serves as a key electrophilic intermediate that can subsequently react with nucleophiles (such as amines or other thiols) on a target molecule to form a stable thioether-bridged conjugate. beilstein-journals.orgmdpi.com This spacer-linking strategy is used to prepare analogues of complex natural products. beilstein-journals.org

Functionalization of the Glucuronic Acid Moiety: The carboxyl and hydroxyl groups of the glucuronic acid residue can be modified to alter the molecule's properties or to serve as protecting groups during multi-step syntheses.

Carboxyl Group Modification: The carboxylic acid is often converted to a methyl or diphenylmethyl ester. beilstein-journals.org This not only serves as a protecting group to prevent its interference in subsequent reactions but also modifies the polarity and solubility of the molecule. The ester can later be hydrolyzed to regenerate the carboxylic acid or converted to an amide to introduce different functionalities.

Hydroxyl Group Protection: The hydroxyl groups are commonly protected as acetyl esters. beilstein-journals.org The use of such protecting groups allows for regioselective reactions at other positions, such as the anomeric thiol. These protecting groups can be selectively removed under specific conditions (e.g., using sodium methoxide for deacetylation) at the desired stage of a synthetic sequence. beilstein-journals.org In some synthetic routes, a late-stage oxidation of a protected primary alcohol on a glucose precursor is used to form the glucuronic acid moiety within a larger, pre-assembled oligosaccharide. thieme-connect.com

The table below outlines key derivatization reactions for the functionalization of thioglucuronides.

Reaction TypeTarget Functional GroupReagents/ConditionsResulting Modification/Application
S-AlkylationAnomeric Thiol (-SH)Alkyl halides (e.g., 1,2-dibromoethane), NaH, DMFForms a thioether linkage; used to attach spacers for conjugation to other molecules. beilstein-journals.org
EsterificationCarboxyl (-COOH)Acid/Alcohol with catalyst, or alkyl halides with baseProtection of the carboxylic acid, modification of solubility. beilstein-journals.org
AcylationHydroxyl (-OH)Acetic Anhydride, PyridineProtection of hydroxyl groups during synthesis. beilstein-journals.org
De-acylationAcyl Esters (-OAc)Sodium Methoxide (NaOMe) in MethanolDeprotection to reveal free hydroxyl groups. beilstein-journals.org
OxidationPrimary Alcohol (-CH₂OH)TEMPO/BAIBLate-stage formation of the glucuronic acid moiety from a glucose precursor. thieme-connect.com

Enzymatic Formation and Biotransformation Pathways

Glucuronidation Mechanisms Involving Thiol Substrates

Glucuronidation is a major Phase II metabolic pathway that conjugates lipophilic compounds with glucuronic acid, rendering them more water-soluble and facilitating their excretion. nih.govnih.gov This process is crucial for the detoxification and elimination of a wide array of both endogenous substances, like bilirubin (B190676) and steroid hormones, and exogenous compounds (xenobiotics), including drugs and toxins. nih.govmdpi.comhelsinki.fi

The enzymatic catalysts for glucuronidation are the UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the endoplasmic reticulum of liver cells and other tissues. nih.govwashington.edu UGTs catalyze the transfer of a glucuronic acid moiety from the high-energy co-substrate, UDP-α-D-glucuronic acid (UDPGA), to a substrate containing a nucleophilic functional group. nih.govuef.fi This reaction can occur with various functional groups, including hydroxyls, carboxylic acids, amines, and, notably, thiols (sulfhydryl groups), leading to the formation of O-, N-, and S-glucuronides, respectively. nih.govhelsinki.fi

The formation of a thio-glucuronide, such as Ethyl 1-Thio-D-glucuronide, involves the conjugation of glucuronic acid to a thiol-containing substrate. nih.govmdpi.com Specifically, this compound is a minor, non-oxidative metabolite of ethanol (B145695), formed when ethanol is conjugated with glucuronic acid. researchgate.netcaymanchem.com The resulting glucuronide conjugates, including thio-glucuronides, are more polar and water-soluble than the parent compound, which aids their elimination from the body, typically via urine or bile. nih.govnih.govsigmaaldrich.com All glucuronide conjugates formed by UGTs possess the β-configuration at the anomeric carbon (C-1). uomustansiriyah.edu.iq

The human UGT superfamily is diverse, comprising multiple isoforms classified into families such as UGT1 and UGT2. nih.govmdpi.com These isoforms exhibit distinct but often overlapping substrate specificities. nih.gov The UGT1 and UGT2 families are the primary enzymes involved in the metabolism of xenobiotics. mdpi.com

The biogenesis of this compound from ethanol is catalyzed by these UGT enzymes. researchgate.netcaymanchem.com While the formation of S-glucuronides is considered relatively rare due to the scarcity of thiol-containing drugs, the principle remains the same. washington.edu Specific UGT isoforms have been identified as key players in drug glucuronidation. For instance, UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, and UGT2B15 are considered the most clinically relevant for xenobiotic metabolism. nih.gov Studies on various compounds show the involvement of specific isoforms; for example, UGT2B7 is the sole enzyme responsible for forming the N-glucuronide of efavirenz (B1671121) and is also involved in metabolizing fatty acids. mdpi.comnih.gov UGT1A1 is crucial for the glucuronidation of bilirubin and various drugs and phytochemicals. nih.govuniprot.org Although direct studies pinpointing the exact UGT isoforms with the highest specificity for ethanol's S-glucuronidation to form this compound are not extensively detailed in the provided context, the general enzymatic machinery of the UGT1A and UGT2B families is responsible for this biotransformation. mdpi.comresearchgate.net

Table 1: Selected UGT Isoforms and Their Substrates

UGT Isoform Key Substrates Mentioned in Research Reference
UGT1A1 Bilirubin, Ethinylestradiol, SN-38, Ezetimibe (B1671841), Resveratrol, Ferulic Acid nih.govuniprot.org
UGT1A7 SN-38, Mycophenolate, Epiestradiol, Ferulic Acid, Isoflavones uniprot.org
UGT2B7 Efavirenz (N-glucuronidation), Azidothymidine, Fatty Acids, Opioids nih.govmdpi.comnih.gov

The glucuronidation reaction catalyzed by UGTs is a bi-substrate process that follows a direct S_N2-like mechanism. nih.gov This mechanism involves a nucleophilic attack by the substrate (in this case, the thiol group) on the anomeric carbon of the UDPGA molecule. nih.govhelsinki.fi A conserved histidine residue within the UGT active site is postulated to act as a general base, deprotonating the attacking nucleophile to facilitate the reaction. washington.edu The outcome is the formation of a β-D-glucuronide with an inverted stereochemistry at the anomeric center and the release of UDP. nih.govhelsinki.fi

The kinetics of glucuronidation can often be described by the Michaelis-Menten model, characterized by the parameters Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax). uef.finih.gov For example, in vivo kinetic studies of paracetamol metabolism have determined the Km for its glucuronidation to be approximately 6.89 mmol/L and the Vmax to be 0.97 mmol/h per kg. nih.gov While specific kinetic values for the S-glucuronidation of ethanol by individual UGT isoforms are not detailed in the provided search results, the general principles of enzyme kinetics apply. The efficiency of glucuronidation by different UGT isoforms can be compared using the intrinsic clearance value (Vmax/Km). uef.fi

Specific UGT Isoforms Implicated in this compound Biogenesis

Enzymatic Hydrolysis and Degradation Pathways of this compound

The metabolic pathway is not unidirectional. Once formed, glucuronides can be hydrolyzed back to their parent aglycones, a process with significant physiological implications.

The primary enzyme responsible for the hydrolysis of β-D-glucuronides is β-glucuronidase (EC 3.2.1.31). umcs.plnih.gov This lysosomal hydrolase catalyzes the cleavage of the β-D-glucuronide bond, releasing glucuronic acid and the original aglycone, which can be a compound containing a hydroxyl, carboxylic, amine, or thiol group. umcs.plhealthmatters.io Therefore, β-glucuronidase is capable of acting on thio-glucuronides, reversing the detoxification process carried out by UGTs. umcs.pl

This enzymatic activity is found in various mammalian tissues, including the liver and kidney, and is also produced by bacteria in the intestinal microbiome, such as Escherichia coli. umcs.plhealthmatters.io The activity of β-glucuronidase can lead to a phenomenon known as enterohepatic circulation, where a drug or metabolite is excreted into the bile as a glucuronide conjugate, hydrolyzed by gut bacteria, and the released aglycone is reabsorbed into circulation. nih.govwikipedia.org This cycle can prolong the half-life of a compound in the body. wikipedia.org However, some research notes that certain thio-β-d-glucuronides may be resistant to cleavage by E. coli β-glucuronidase. nih.gov

The principal catabolic enzyme for this compound is β-glucuronidase. umcs.plhealthmatters.io Its function is to hydrolyze the conjugate, breaking it down into D-glucuronic acid and the ethyl-thiol aglycone. healthmatters.ioresearchgate.net

Table 2: Key Catabolic Enzyme for Thio-Glucuronides

Enzyme EC Number Function Substrate Class Source Reference
Beta-glucuronidase 3.2.1.31 Hydrolyzes β-D-glucuronide bonds Glucuronides (including O-, N-, S-linked) Mammalian tissues (liver, kidney), intestinal bacteria (E. coli) umcs.plnih.govhealthmatters.io

The substrate specificity of β-glucuronidase is broad, allowing it to act on a wide variety of glucuronides. umcs.plnih.gov The optimal activity for vertebrate β-glucuronidases typically occurs in an acidic environment (pH 4.5-5.2). umcs.pl The enzyme's activity can be influenced by various factors, including the presence of inhibitors such as heparin and heavy metal cations (e.g., copper, mercury), which react with the enzyme's essential thiol groups. umcs.pl

Beta-Glucuronidase Activity on Thio-Glucuronides

Metabolic Precursors and Subsequent Transformations of this compound

The formation of this compound is a phase II biotransformation process. This conjugation reaction is designed to increase the water solubility of a substrate, thereby facilitating its excretion from the body. jove.com The metabolic pathway involves the enzymatic conjugation of a precursor thiol with activated glucuronic acid.

The primary metabolic precursor to this compound is ethanethiol (B150549), also known as ethyl mercaptan. epa.gov Ethanethiol is a volatile sulfur compound that can be absorbed through inhalation, ingestion, or dermal contact. nih.gov Once absorbed, it undergoes metabolism primarily through enzymatic processes. nih.gov The key co-substrate for the formation of the glucuronide is UDP-glucuronic acid (UDPGA), which is endogenously synthesized from D-glucose. jove.com The reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). jove.comsolvobiotech.com These enzymes facilitate the transfer of the glucuronic acid moiety from UDPGA to the thiol group of ethanethiol, forming a thioether linkage and resulting in this compound. jove.comhelsinki.fi This specific type of conjugation is referred to as S-glucuronidation. jove.comhelsinki.fi

While S-glucuronidation is a recognized metabolic pathway for various thiol-containing compounds, it is considered a less common route compared to O- or N-glucuronidation. helsinki.fi The metabolism of ethanethiol is predominantly oxidative. epa.gov Research has shown that ethanethiol can be oxidized to diethyl disulfide or further metabolized to ethyl methyl sulfone. epa.govnih.gov A significant portion is also converted to inorganic sulfate (B86663) and excreted via the kidneys. epa.gov

The table below summarizes the known metabolic pathways for ethanethiol, the primary precursor to this compound.

PrecursorMetabolic PathwayKey Enzymes/ProcessesResulting Metabolite(s)
EthanethiolS-GlucuronidationUDP-glucuronosyltransferases (UGTs)This compound
EthanethiolOxidationMethyl mercaptan-oxidase, Cytochrome P450, PeroxidasesDiethyl disulfide, Ethyl methyl sulfone
EthanethiolMineralizationFurther oxidationCarbon dioxide, Inorganic sulfate

This table provides a summary of the metabolic fate of ethanethiol based on available research findings. epa.govnih.govnih.govresearchgate.net

Once formed, this compound, being more polar and water-soluble than its precursor, is targeted for elimination from the body. jove.com Glucuronide conjugates are typically excreted in urine or, for larger molecules, in bile. nih.gov A potential subsequent transformation for S-glucuronides is enzymatic hydrolysis back to the parent thiol, a reaction catalyzed by β-glucuronidases. drughunter.comtandfonline.com This deconjugation can occur in various tissues or by gut microbiota. drughunter.com For instance, the thio-glucuronide metabolite of malotilate (B1675935) was found to be a major biliary metabolite in rats and was susceptible to hydrolysis by β-glucuronidase. drughunter.comtandfonline.com

Advanced Analytical Techniques for Research Characterization

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are fundamental in isolating Ethyl 1-Thio-D-glucuronide from complex biological matrices and accurately measuring its concentration.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. thermofisher.com Various HPLC methods, often coupled with mass spectrometry (LC-MS), have been developed for its detection and quantification in biological samples, particularly urine. thermofisher.comacs.org

Reversed-phase HPLC is a common approach. For instance, a method using a C18 bonded-phase column with an isocratic mobile phase of 1% acetic acid in acetonitrile (B52724) has been reported for the separation of ethyl glucuronide. thermofisher.com To enhance detection by certain methods like pulsed electrochemical detection, post-column addition of a strong base like NaOH is employed. thermofisher.com Another approach utilized a charged surface C18 column, which demonstrated good retention and separation of ethyl glucuronide. lcms.cz The use of ultra-high-performance liquid chromatography (UHPLC) has also been implemented to improve separation efficiency and reduce analysis time. unil.ch

Optimization of mobile phase composition is crucial for achieving good chromatographic resolution. A study found that a mobile phase consisting of 1% acetic acid and 0.5% t-butanol provided baseline resolution and improved signal-to-noise ratio for ethyl glucuronide. thermofisher.com Gradient elution methods are also frequently used, for example, with a mobile phase consisting of ammonium (B1175870) formate (B1220265) in a water/methanol (B129727) mixture and an acetonitrile/methanol mixture. mdpi.com

Table 1: HPLC Method Parameters for Ethyl Glucuronide Analysis

ParameterDescription
Column Types Acclaim® PolarAdvantage, 5 μm, 120Å thermofisher.com; Poroshell 120 CS-C18, 2.1 × 50 mm, 2.7 µm lcms.cz; CSH C18 unil.ch
Mobile Phases 1% Acetic Acid, 0.5% t-Butanol thermofisher.com; 0.01% formic acid in water lcms.cz; 5 mM ammonium formate in water/methanol and acetonitrile/methanol mdpi.com
Detection Pulsed Electrochemical Detection (PED) thermofisher.com, Mass Spectrometry (MS) lcms.czunil.chmdpi.com
Sample Preparation Solid-Phase Extraction (SPE) thermofisher.com, Dilution lcms.czunil.ch

This table summarizes various parameters used in HPLC methods for the analysis of ethyl glucuronide based on available research.

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, derivatization can produce volatile analogues suitable for GC-based methods, often coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS). nih.govif-pan.krakow.pl A common derivatization technique is silylation, for instance, using N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) to create a trimethylsilyl (B98337) (TMS) derivative of the analyte. if-pan.krakow.pl

These GC-MS methods are particularly useful for long-term monitoring, such as analyzing hair samples for the presence of ethyl glucuronide. nih.govuantwerpen.be The use of negative ion chemical ionization (NICI) in GC-MS and GC-MS/MS can significantly improve analytical sensitivity, which is crucial for detecting the low concentrations typically found in hair. nih.govuantwerpen.be Research has shown that GC-NICI-MS/MS offers lower background noise and improved limits of detection compared to GC-NICI-MS. nih.gov

Table 2: GC-MS Method Details for Ethyl Glucuronide Derivative Analysis

ParameterDescription
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or Tandem Mass Spectrometer (GC-MS/MS) nih.govif-pan.krakow.pluantwerpen.be
Derivatization Agent N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) if-pan.krakow.pl
Ionization Mode Negative Ion Chemical Ionization (NICI) nih.govuantwerpen.be
Application Detection of chronic and excessive alcohol consumption through hair analysis. nih.gov

This table outlines key aspects of GC-MS methods used for analyzing volatile derivatives of ethyl glucuronide.

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of polar and charged molecules like glucuronides. rsc.org CE, particularly when coupled with mass spectrometry (CE-MS), offers a powerful platform for metabolomics research and the analysis of complex biological samples. acs.org

In CE, analytes migrate through a capillary filled with a background electrolyte (BGE) under the influence of a high electric field. rsc.org The separation is based on the electrophoretic mobility of the analytes, which is related to their size and charge. rsc.org For the analysis of glucuronides, optimizing the BGE is critical. Both volatile buffers (e.g., ammonium formate) and non-volatile buffers (e.g., ammonium borate) have been investigated. nih.gov While volatile buffers can enhance electrospray ionization for MS detection, non-volatile buffers may provide better separation efficiency. nih.gov For example, a 25mM ammonium borate (B1201080) buffer at pH 9.5 was found to be optimal for the separation of morphine and its glucuronide metabolites. nih.gov

CE-MS methods have been successfully applied to the analysis of various glucuronides in urine, often requiring minimal sample preparation, such as a simple dilution step. rsc.orgnih.gov

Gas Chromatography (GC) Coupled Techniques (if applicable to volatile derivatives)

Spectrometric Techniques for Structural Elucidation and Detection

Spectrometric methods are indispensable for confirming the identity and elucidating the detailed structure of this compound.

Mass Spectrometry (MS), especially when coupled with a chromatographic separation technique like LC or GC, is a highly sensitive and specific method for the detection and quantification of this compound. thermofisher.commdpi.com High-resolution mass spectrometry (HRAM), such as that performed on a Q Exactive hybrid quadrupole-Orbitrap mass spectrometer, provides excellent selectivity and sensitivity. thermofisher.com

Tandem mass spectrometry (MS/MS) is used for structural confirmation and to enhance specificity. In MS/MS, a precursor ion corresponding to the molecule of interest is selected and fragmented, and the resulting product ions are detected. For ethyl glucuronide, the precursor ion (m/z 221.5) fragments to produce characteristic product ions (e.g., m/z 103 and 113), which are used for quantification and identification. Multiple reaction monitoring (MRM) is a common acquisition mode in MS/MS that provides high sensitivity and selectivity for quantitative analysis. lcms.cz

Table 3: Mass Spectrometry Parameters for Ethyl Glucuronide

ParameterValueReference
Precursor Ion (m/z) 221.5
Product Ions (m/z) 103, 113
Ionization Technique Electrospray Ionization (ESI) lcms.cz

This table presents key mass spectrometry parameters for the analysis of ethyl glucuronide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of molecules like this compound. nih.gov While less common for routine quantitative analysis due to lower sensitivity compared to MS, NMR provides unparalleled information about the molecule's three-dimensional structure and the connectivity of its atoms. nih.gov

Proton NMR (¹H NMR) has been used to detect ethyl glucuronide in biological extracts. nih.gov In one study, a distinct triplet signal at 1.24 ppm in the ¹H NMR spectrum of liver extracts was identified as belonging to the methyl protons of ethyl glucuronide. nih.gov The identity of this signal was confirmed by observing its hydrolysis to ethanol (B145695) in the presence of β-glucuronidase. nih.gov Two-dimensional NMR techniques, such as ¹H-¹H COSY, can further aid in assigning signals and confirming the structure by showing correlations between coupled protons. mdpi.com For instance, COSY spectra can distinguish the resonance patterns of ethyl glucuronide from other ethanol metabolites. mdpi.com

Table 4: ¹H NMR Chemical Shifts for Ethyl Glucuronide

ProtonsChemical Shift (ppm)MultiplicityReference
Methyl Protons (-CH₃) 1.24Triplet nih.gov
Methylene Protons (-CH₂-) 3.73Quartet mdpi.com
Glucuronyl -C1H 4.51Multiplet mdpi.com
Glucuronyl -C2H 3.48Multiplet mdpi.com

This table shows reported ¹H NMR chemical shifts for the ethyl and glucuronide moieties of ethyl glucuronide.

UV-Vis Spectroscopy and Other Optical Methods for Detection

The detection and quantification of this compound can be approached using several optical methods. These techniques are based on the interaction of the molecule with electromagnetic radiation.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. While the glucuronide moiety itself does not have a strong chromophore that absorbs in the near-UV or visible range, the thioether linkage in this compound can exhibit weak absorption in the lower UV region. The primary utility of UV-Vis spectroscopy in the context of this compound is often indirect, for example, in monitoring reactions or in conjunction with other techniques. For instance, in the analysis of thioglycosides, UV detection is commonly employed in liquid chromatography. The absorbance is generally weak and may not be suitable for sensitive, direct detection without derivatization.

Circular Dichroism (CD) Spectroscopy

Optical Rotation

Measurement of optical rotation is a fundamental technique for the characterization of chiral compounds. The specific rotation of a chiral molecule is a physical constant that can be used to determine its enantiomeric purity. For novel thiosugars, the determination of optical rotation is a standard characterization step. For example, Isopropyl 1-thio-β-D-glucuronide sodium salt has a reported optical rotation of [α]/D -86.0±2.5° (c = 1 in H2O). sigmaaldrich.com While the specific value for this compound is not widely published, it would be a critical parameter to measure upon its synthesis and purification to confirm its stereochemical identity.

Immunoassays

Immunoassays are highly sensitive and specific detection methods that rely on the binding of an antibody to its target antigen. While not a direct optical measurement of the compound itself, techniques like enzyme-linked immunosorbent assay (ELISA) utilize a chromogenic or fluorogenic substrate to produce a detectable signal. Immunoassays have been developed for the detection of ethyl glucuronide (EtG). google.com Furthermore, class-selective immunoassays for phenolic glucuronides have been developed, demonstrating the potential for creating antibodies that can recognize a range of glucuronide structures, including those with thio-linkages. nih.gov

Table 1: Overview of Optical Methods for the Characterization of Thiosugars like this compound

TechniquePrincipleInformation ObtainedTypical Application for Thiosugars
UV-Vis SpectroscopyMeasures absorption of UV-visible light.Presence of chromophores, concentration (with calibration).Detection in liquid chromatography, monitoring of chemical reactions.
Circular DichroismMeasures differential absorption of circularly polarized light.Stereochemistry, conformation in solution, chirality.Conformational analysis of the glycosidic linkage and sugar ring. nih.govresearchgate.net
Optical RotationMeasures the rotation of plane-polarized light.Enantiomeric purity, confirmation of stereochemistry.Standard characterization of newly synthesized chiral compounds. sigmaaldrich.com
Immunoassay (e.g., ELISA)Antibody-antigen binding with an optical signal readout.Highly sensitive and specific quantification.Detection in biological fluids, screening large numbers of samples. google.com

Hyphenated Techniques for Comprehensive Biochemical Profiling

Hyphenated techniques, which couple a separation method with a detection method (often mass spectrometry), are indispensable for the comprehensive biochemical profiling of metabolites like this compound in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a cornerstone technique for the analysis of polar, non-volatile metabolites. In this method, the sample is first separated by liquid chromatography, and the eluting compounds are then ionized and analyzed by a tandem mass spectrometer. This technique is widely used for the quantification of the related compound, ethyl glucuronide (EtG), in biological samples such as urine and hair. mdpi.com

For the analysis of this compound, a similar approach would be employed. A reversed-phase or mixed-mode liquid chromatography column would be used for separation. acs.org Electrospray ionization (ESI) in negative ion mode is typically used for glucuronides, as they readily form [M-H]⁻ ions. gimitec.com The tandem mass spectrometer allows for selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This provides high selectivity and sensitivity for quantification.

Table 2: Representative LC-MS/MS Parameters for the Analysis of Glucuronide Metabolites

ParameterTypical Setting
Liquid Chromatography
ColumnReversed-phase C18 or mixed-mode
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile or methanol with 0.1% formic acid
Flow Rate0.2-0.5 mL/min
Injection Volume5-20 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
Precursor Ion [M-H]⁻ (for this compound)m/z 237.06
Product IonsDependent on fragmentation pattern, likely including fragments corresponding to the loss of the ethylthio group or parts of the glucuronic acid moiety. For ibuprofen (B1674241) glucuronide, a common fragment is m/z 175. gimitec.com
Collision EnergyOptimized for specific transitions

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary electrophoresis is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. When coupled with mass spectrometry, CE-MS is a powerful tool for the analysis of charged and polar metabolites. It has been successfully applied to the analysis of various glucuronides, including androgen glucuronides and morphine glucuronides. nih.govnih.gov

The analysis of this compound by CE-MS would involve its separation in a fused-silica capillary under the influence of a high voltage. The separated analyte would then be introduced into the mass spectrometer for detection. CE-MS offers the advantage of very high separation efficiency and low sample consumption. It is particularly well-suited for the separation of isobaric metabolites, which have the same mass but different structures. sigmaaldrich.com This could be relevant for distinguishing this compound from potential isomers. The development of a CE-MS method would involve optimization of the background electrolyte, pH, and applied voltage to achieve the desired separation and sensitivity. acs.org

The application of these advanced analytical techniques is fundamental to advancing the research on this compound, from its basic chemical characterization to its comprehensive profiling in biological systems.

Mechanistic Biochemical and Cellular Investigations Non Clinical Focus

Role of Ethyl 1-Thio-D-glucuronide as a Substrate or Product in Model Systems

In vitro models are essential for studying metabolic pathways without the complexity of a whole organism. These systems allow for the controlled investigation of the formation and potential further metabolism of compounds like this compound.

The most common cell-free system for studying glucuronidation involves the use of liver microsomes. nih.gov These are vesicles of endoplasmic reticulum membrane isolated from tissue homogenates (e.g., from the liver) and contain a rich complement of UGTs and other drug-metabolizing enzymes in their native lipid environment. nih.govcore.ac.uk The formation of glucuronides in these systems is typically initiated by adding the substrate and the necessary co-substrate, UDPGA. nih.gov Studies have demonstrated that S-glucuronides can be formed in microsomal incubations, although it is often a minor pathway compared to O-glucuronidation. uomus.edu.iq

Cultured cell lines provide an intact cellular environment to study metabolism. While various cell lines are used to investigate thiol metabolism, specific studies focusing on the glucuronidation of simple thiols are not widely documented. nih.govscivisionpub.com A relevant model system involves the use of engineered cells, such as the yeast Saccharomyces cerevisiae, transformed to express specific UGT enzymes. oup.com Such systems have been successfully used to synthesize flavonoid glucuronides, demonstrating the utility of single-enzyme expression systems for producing specific metabolites. oup.com However, investigations into the formation of this compound in non-human cell lines have not been reported in the reviewed literature.

In vitro tissue preparations, particularly liver microsomes from various non-human species, are a cornerstone of metabolic research. uef.fi They allow for the comparison of metabolic pathways across different species, which is critical in preclinical drug development. Studies have utilized liver microsomes from rats, mice, dogs, monkeys, and pigs to characterize glucuronidation pathways. uef.fihelsinki.fi

Research using these models has revealed significant species differences in UGT activity. For instance, the glucuronidation of certain drugs is efficient in human liver microsomes but very low in rat liver microsomes, partly due to differences in the expressed UGT isoforms. helsinki.fi In one study, the intrinsic clearance of zidovudine (B1683550) by UGT2B7 was found to be ten times greater in human liver microsomes than in rat liver microsomes. mdpi.com Another study using rat liver microsomes successfully identified three different types of glucuronide conjugates (amino-, phenol-, and acyl-glucuronides) from a single substrate, ochratoxin A, demonstrating the versatility of this model system for identifying diverse metabolic products. mdpi.com While these models are capable of S-glucuronidation, specific studies quantifying this compound as a product in non-human tissue models are not presently available in the scientific literature.

Comparative Biochemical Studies Across Diverse Biological Species (Non-Human)

Interspecies Variability in Thio-Glucuronide Biotransformation Pathways

The biotransformation of compounds containing thiol (-SH) functional groups via glucuronidation is a significant metabolic pathway catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme superfamily. nih.govfrontiersin.orgnih.gov This process, known as S-glucuronidation, results in the formation of a thioether linkage between the thiol group of the substrate and glucuronic acid, rendering the xenobiotic more water-soluble and facilitating its excretion. upol.czuef.fi While direct comparative metabolic data for this compound across different non-human species are not extensively documented in the available literature, significant interspecies variability in the glucuronidation of xenobiotics, in general, allows for informed inferences about the potential metabolic fate of thiol-containing compounds.

The capacity for glucuronidation varies markedly among different animal species, primarily due to differences in the expression, activity, and substrate specificity of UGT isoforms. nih.govnih.gov These variations can lead to substantial differences in the metabolic profile and clearance of a given compound.

In contrast, other species commonly used in non-clinical studies, such as dogs and rats, generally possess robust glucuronidation capabilities. However, the specific rates and primary UGT isoforms involved can still differ significantly from each other and from primates. For instance, studies on N-glucuronidation have shown that this pathway is far more prominent in humans than in laboratory animals like rats, mice, dogs, and monkeys, due to the expression of specific enzymes such as UGT1A4 in humans, which is absent in rodents. uef.finih.govresearchgate.net While this pertains to nitrogen-based conjugation, it underscores the principle that the enzymatic machinery for glucuronidation is not uniform across species.

Despite these differences, S-glucuronidation pathways are conserved for certain substrates. The S-glucuronide of diethyldithiocarbamate, a metabolite of the drug disulfiram (B1670777), has been identified in both rats and humans, indicating a shared metabolic capability for this particular thiol compound. annualreviews.org

Kinetic studies involving the glucuronidation of other drugs, such as diclofenac (B195802), further highlight these interspecies differences. The maximum reaction rate (Vmax) for diclofenac glucuronidation in liver microsomes was found to be highest in mice, followed by dogs, monkeys, and then rats, demonstrating a wide range of metabolic turnover rates among these species. mdpi.com Similar variability has been observed for the glucuronidation of ezetimibe (B1671841) in intestinal microsomes from humans, monkeys, dogs, rats, and mice. mdpi.com Such kinetic variations are expected to apply to S-glucuronidation pathways as well.

The following table summarizes key qualitative differences in glucuronidation capacity across several non-human species, providing a framework for understanding potential variability in the metabolism of thiol-containing compounds.

SpeciesGeneral Glucuronidation CapacityKey UGT Isoform/Pathway DifferencesRelevance to Thio-Glucuronidation
Cat (Felis catus)LowLacks functional UGT1A6; overall low UGT activity compared to other species. nih.govPotentially reduced capacity for S-glucuronidation due to overall lower enzymatic activity.
Dog (Canis lupus familiaris)Generally HighPossesses a different profile of UGT isoforms compared to humans and rodents. nih.govExpected to perform S-glucuronidation, but the specific enzymes and kinetics may differ from other species.
Rat (Rattus norvegicus)HighLacks UGT1A4, leading to poor N-glucuronidation of some substrates. nih.gov Expresses UGT1A2, a pseudogene in humans. nih.govA common model for metabolism; S-glucuronidation of compounds like disulfiram is documented. annualreviews.org However, isoform differences mean pathways are not always predictive for other species.
Cynomolgus Monkey (Macaca fascicularis)High and generally similar to humansConsidered a closer model to humans, but significant kinetic differences in glucuronidation rates still exist. mdpi.commdpi.comOften used in preclinical studies to predict human metabolism; likely possesses robust S-glucuronidation pathways.
Pinnipeds (e.g., Seals)LowUGT1A6 pseudogene identified, similar to cats, resulting in significantly lower UGT activity than rats and dogs. nih.govLow glucuronidation capacity makes these species potentially more sensitive to xenobiotics cleared by this pathway. nih.gov

Evolutionary Perspectives on Glucuronidation of Thiol Compounds

The existence of the UGT enzyme superfamily and its ability to metabolize a diverse array of substrates, including those with thiol groups, is the result of a long evolutionary history driven by the need to detoxify harmful substances. nih.gov UGTs are found in animals, plants, and bacteria, highlighting the ancient origins of this detoxification mechanism. eur.nl The evolution of these enzymes has resulted in the species-specific differences observed today.

The mammalian UGT superfamily is divided into several families, primarily UGT1 and UGT2, which are responsible for the glucuronidation of most drugs and other xenobiotics. nih.govupol.cz The genetic organization of these families reveals distinct evolutionary strategies. The UGT1 family is encoded by a single complex gene locus where multiple unique first exons, each with its own promoter, are spliced to a set of common exons. nih.gov This arrangement allows for the generation of numerous distinct enzyme isoforms from a single locus, providing a flexible mechanism for evolving new substrate specificities. The UGT2 family, in contrast, consists of individual genes. nih.gov

The ability of UGTs to conjugate not only compounds with hydroxyl and amine groups but also those with nucleophilic sulfur atoms represents an important evolutionary adaptation. frontiersin.orgnih.gov This broad substrate acceptance allowed early animals to detoxify a wide range of plant secondary metabolites and environmental toxins.

The concept of reductive evolution offers a compelling explanation for the low glucuronidation capacity observed in some specialized carnivores. Species like the domestic cat and certain seals, which evolved on a diet historically low in plant-based xenobiotics (such as phenols), would have experienced a relaxed selective pressure to maintain a full complement of UGT genes. nih.gov This likely led to the accumulation of mutations and the eventual loss of function of certain genes, such as UGT1A6, which became a pseudogene in these lineages. nih.gov This evolutionary trajectory rendered them more sensitive to specific compounds that are efficiently detoxified by other species with more varied diets.

Conversely, divergent evolution among other mammalian lineages has led to the development of species-specific UGT isoforms. The presence of UGT1A4 in humans, which efficiently catalyzes the N-glucuronidation of many tertiary amines, and its absence in rodents, is a clear example of this divergence. nih.govresearchgate.net Such differences indicate that after the split from a common ancestor, the UGT genes in different lineages evolved independently, adapting to different environmental pressures and dietary habits. This evolutionary divergence is the fundamental reason why a metabolic pathway for a thiol compound in a rat may be quantitatively and qualitatively different from that in a dog or a primate. Therefore, understanding the evolutionary history of the UGTs provides a crucial context for interpreting interspecies differences in thio-glucuronide biotransformation.

Future Research Directions and Emerging Methodologies

Development of Novel Synthetic Routes for Advanced Analogs and Probes

The synthesis of Ethyl 1-Thio-D-glucuronide and its analogs is crucial for developing probes to investigate their biological functions. While traditional chemical synthesis methods exist, future research will likely focus on more efficient and stereoselective routes. Chemo-enzymatic methods, which combine chemical synthesis with enzymatic reactions, offer a promising avenue. For instance, engineered glycosyltransferases or glycosynthases derived from enzymes like E. coli β-glucuronidase could be employed for the specific and high-yield synthesis of β-glucuronides. These enzymatic approaches can provide exquisite control over the stereochemistry at the anomeric center, which is often a challenge in purely chemical syntheses.

Furthermore, the development of advanced analogs and probes will be instrumental. This includes the synthesis of molecules with reporter tags, such as fluorescent labels or biotin, to facilitate their detection and tracking in biological systems. Another key area is the creation of "caged" thio-glucuronides that can be activated by specific stimuli like light, allowing for precise spatial and temporal control over their release. The synthesis of a diverse library of analogs with systematic modifications to the ethyl group and the glucuronic acid moiety will also be essential for structure-activity relationship (SAR) studies. A recent review has highlighted numerous approaches for the synthesis of 1-thiosugars that could be adapted for these purposes. researchgate.net

Exploration of Uncharacterized Enzymes and Pathways in Thio-Glucuronide Metabolism

The metabolic fate of this compound is largely governed by UDP-glucuronosyltransferases (UGTs) for its formation and β-glucuronidases for its cleavage. While several UGT isoforms have been identified to catalyze the glucuronidation of various compounds, including those with thiol groups, the specific enzymes responsible for the metabolism of this compound are not fully characterized. helsinki.fiupol.cz Future research should focus on reaction phenotyping with a panel of recombinant human UGTs to identify the key enzymes involved in its biosynthesis. mdpi.com Studies have shown that UGT isoforms like UGT1A9 and UGT2B4 can catalyze the glucuronidation of thioxylosides, suggesting these may be starting points for investigation. nih.gov

A significant and often overlooked aspect of thio-glucuronide metabolism is the role of the gut microbiota. nih.govresearchgate.net The gut microbiome harbors a vast array of β-glucuronidases that can cleave glucuronide conjugates, releasing the aglycone. nih.govfrontiersin.org This enterohepatic circulation can have profound implications for the biological activity and residence time of the parent compound. Investigating the specific bacterial species and their β-glucuronidases that are capable of hydrolyzing this compound will be a critical area of future research. This could involve screening gut microbial communities and utilizing metagenomic data to identify novel β-glucuronidase enzymes. tandfonline.com

Application of Omics Technologies to Thio-Glucuronide Pathways

The application of "omics" technologies, such as metabolomics and proteomics, offers a systems-level view of thio-glucuronide pathways. Untargeted metabolomics using high-resolution mass spectrometry can be employed to create a "glucuronidome" fingerprint, comprehensively profiling all glucuronidated metabolites in a biological sample. researchgate.netnih.govacs.org This approach can help identify novel thio-glucuronide metabolites and understand how their profiles change in response to different physiological or pathological conditions.

Proteomics plays a crucial role in identifying the enzymes and transporters involved in thio-glucuronide metabolism and disposition. nih.govnih.govru.nl Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that uses chemical probes to label active enzymes within a complex proteome. tandfonline.com This method could be adapted to develop specific probes for thio-glucuronide metabolizing enzymes, enabling their identification and quantification in different tissues and disease states. Quantitative proteomics can also be used to assess the expression levels of UGTs and transporters, providing insights into the regulation of thio-glucuronide pathways. nih.govplos.org

Bioengineering Approaches for Enhanced Thio-Glucuronide Production or Degradation

Metabolic engineering presents a powerful strategy for the large-scale and cost-effective production of this compound and its analogs. rsc.orgnih.govresearchgate.netjmb.or.kr By engineering microbial hosts like Escherichia coli or yeast, it is possible to create whole-cell biocatalysts for glucuronide synthesis. This typically involves overexpressing a suitable UGT and ensuring a sufficient supply of the sugar donor, UDP-glucuronic acid (UDPGA). rsc.orgresearchgate.net The regio- and stereoselectivity of plant-derived UGTs can be harnessed in these systems for the precise synthesis of desired glucuronides. oup.com

Conversely, bioengineering can also be used to enhance the degradation of thio-glucuronides. For instance, β-glucuronidase enzymes can be engineered for improved stability and activity, which could have applications in areas like enzyme prodrug therapy. Site-specific crosslinking and assembly of β-glucuronidase have been shown to improve its thermostability. researchgate.net Furthermore, directed evolution techniques can be applied to tailor the substrate specificity of UGTs and β-glucuronidases, creating enzymes that are highly efficient for either the synthesis or degradation of this compound.

Integration of Computational Chemistry and Molecular Modeling in Thio-Glucuronide Research

Computational chemistry and molecular modeling are becoming indispensable tools for understanding and predicting the behavior of molecules like this compound at an atomic level. rgdiscovery.com Molecular docking simulations can be used to predict the binding modes of this compound and its analogs within the active sites of UGTs and β-glucuronidases. tandfonline.comnih.govnih.govplos.org This information is invaluable for understanding enzyme-substrate interactions and for the rational design of novel enzyme inhibitors or more efficient substrates.

Quantitative Structure-Activity Relationship (QSAR) studies can establish mathematical relationships between the chemical structure of thio-glucuronide derivatives and their biological activity or metabolic stability. researchgate.netnih.govjddtonline.infoindexcopernicus.com These models can then be used to predict the properties of new, unsynthesized analogs, thereby accelerating the discovery process. The integration of machine learning algorithms with computational chemistry methods is further enhancing the predictive power of these approaches, paving the way for more rapid and accurate screening of virtual compound libraries. uic.edu

Interactive Data Table: Key Enzymes in Glucuronidation

Enzyme FamilySpecific Enzyme ExamplesFunctionRelevance to this compound Research
UDP-Glucuronosyltransferases (UGTs)UGT1A1, UGT1A9, UGT2B4, UGT2B7Catalyze the transfer of glucuronic acid to a substrate.Identification of specific UGTs responsible for the synthesis of this compound.
β-GlucuronidasesBacterial β-glucuronidases (e.g., from E. coli)Hydrolyze glucuronide conjugates to release the aglycone.Understanding the role of gut microbiota in the deconjugation and potential reactivation of the aglycone.

Interactive Data Table: Emerging Research Methodologies

MethodologyDescriptionApplication to this compound
Chemo-enzymatic SynthesisCombination of chemical and enzymatic steps for synthesis.Stereoselective and high-yield synthesis of this compound and its analogs.
Metabolomics ("Glucuronidome" profiling)Comprehensive analysis of all glucuronidated metabolites in a biological sample.Identifying novel thio-glucuronide metabolites and understanding their physiological roles.
Proteomics (e.g., ABPP)Large-scale study of proteins. Activity-based protein profiling uses probes to label active enzymes.Identifying and quantifying enzymes involved in the metabolism of this compound.
Metabolic EngineeringGenetic modification of organisms to produce specific compounds.Large-scale, cost-effective production of this compound using microbial hosts.
Molecular Modeling and QSARComputational techniques to predict molecular interactions and structure-activity relationships.Designing novel analogs with desired properties and predicting their metabolic fate.

Q & A

Q. What are the optimal analytical methods for detecting EtG in biological samples, and how do they address sensitivity and specificity challenges?

EtG is typically quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . GC-MS methods (detection limit: 0.1 mg/L) are reliable for serum and urine , while LC-MS/MS offers higher sensitivity for hair analysis (limit of quantification: 3 pg/mg) . Method validation must include stability tests (e.g., EtG stability in injectors up to 96 hours) and matrix effect assessments to ensure specificity .

Q. How does the urinary excretion profile of EtG compare to ethanol, and what factors influence its detection window?

EtG excretion peaks 1–3 hours post-consumption and remains detectable for 22–31 hours after ethanol elimination, unlike ethanol, which clears within 6.5 hours . Water-induced diuresis reduces urinary EtG concentration but does not affect the EtG/creatinine ratio , which normalizes dilution effects . Creatinine normalization is critical for accurate interpretation in clinical settings.

Q. What are the recommended cut-off values for EtG in urine to confirm recent alcohol consumption?

Cut-offs of 100 ng/mL (EtG) and 50 ng/mL (ethyl sulfate, EtS) are sensitive for detecting drinking within 24 hours. Sensitivity drops to <40% beyond 48 hours, especially for light consumption (<6 drinks). Higher cutoffs (e.g., 500 ng/mL) reduce sensitivity and are not recommended for abstinence monitoring .

Advanced Research Questions

Q. How can researchers resolve discrepancies between EtG results and self-reported alcohol consumption in clinical trials?

Combined biomarker analysis (e.g., EtG with phosphatidylethanol (PEth)) improves reliability. PEth, detectable only after significant alcohol use, can validate low-positive EtG results (e.g., 100–500 ng/mL) and identify underreported drinking . In trials, EtG-confirmed abstinence should complement self-reports to mitigate bias .

Q. What methodologies control for renal function when interpreting EtG levels in hair samples?

Patients with decreased kidney function exhibit elevated hair EtG due to delayed excretion. Adjusting EtG levels to estimated daily ethanol intake (EDI) and comparing with healthy cohorts (via ANOVA or non-parametric tests) can contextualize results . Creatinine normalization in urine is insufficient for hair; instead, dose-response calibration is advised.

Q. How should complementary biomarkers (e.g., PEth, CDT) be integrated with EtG analysis to enhance reliability in detecting covert alcohol use?

A multi-marker panel covering different detection windows is optimal:

  • Short-term : Breath ethanol (hours), urinary EtG (1–3 days) .
  • Medium-term : PEth (weeks) .
  • Long-term : Carbohydrate-deficient transferrin (CDT) and γ-glutamyltransferase (GGT) (weeks–months) . PEth validation is critical for low-positive EtG cases to distinguish extraneous exposure from true relapse .

Q. What are the implications of water-induced diuresis on EtG concentration measurements?

Water intake lowers urinary EtG concentration but does not affect the EtG/creatinine ratio . Researchers should standardize urine collection protocols (e.g., first-morning voids) and report both absolute concentrations and creatinine-normalized values to mitigate variability .

Q. How do inter-laboratory variations in EtG detection methodologies impact multi-center clinical trial data comparability?

Discrepancies arise from differences in calibration curves, extraction methods, and instrumentation (e.g., GC-MS vs. LC-MS/MS). Standardization via reference materials (e.g., deuterium-labeled EtG internal standards) and harmonized validation protocols (per Society of Hair Testing guidelines) improves cross-study consistency .

Data Contradictions and Methodological Challenges

Q. Why do some studies report conflicting EtG detection windows in urine?

Variability stems from dose-dependent excretion kinetics . Heavy drinking (≥80 g ethanol) extends detection to 80 hours, while low doses (20 g) may only be detectable for 12–24 hours . Population differences (e.g., metabolic rates, hydration habits) further contribute.

Q. How can stability studies address challenges in quantifying low-concentration EtG in long-term storage samples?

EtG in urine is stable at -20°C for ≥6 months , but repeated freeze-thaw cycles degrade integrity. Protocols should limit thaw cycles and use preservatives (e.g., sodium azide) for biobanked samples .

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